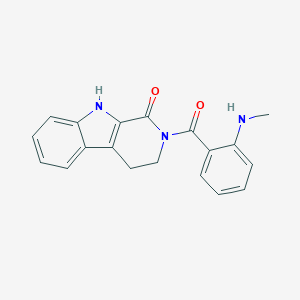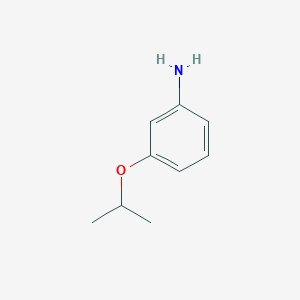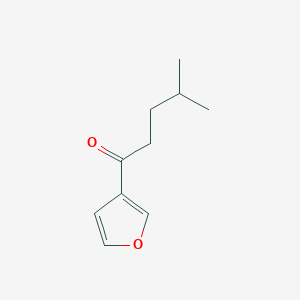
Perilla ketone
概述
描述
紫苏酮是一种天然萜类化合物,存在于紫苏(Perilla frutescens)的精油中,紫苏又称紫苏。它包含一个呋喃环,以及一个带有酮官能团的六碳侧链。 这种无色油对氧气敏感,在放置过程中会变色 。 紫苏酮于 1943 年首次被 Sebe 鉴定为紫苏精油的主要成分 .
作用机制
紫苏酮通过多种分子靶点和途径发挥其作用。 它在 CYP4B1 酶的作用下可以发生环氧化或羟基化,从而形成反应性代谢物 。 这些代谢物可以与细胞成分相互作用,增加肺微血管通透性并诱导毒性 。 具体的作用机制可能会因具体的生物学环境而异。
生化分析
Biochemical Properties
Perilla ketone interacts with various enzymes and proteins. For instance, it has been found to interact with a novel double bond reductase (PfDBRs), which are members of the NADPH-dependent, medium-chain dehydrogenase/reductase (MDR) superfamily . PfDBRs catalyze the conversion of isoegoma ketone and egoma ketone into this compound in in vitro enzymatic assays .
Cellular Effects
This compound has been shown to have promising antitumor, antifungal, antirheumatoid arthritis, antiobesity, anti-inflammatory, healing-promoting, and other activities . It can be used to combat toxicity from immunotherapy . When cattle and horses consume purple mint when grazing in fields in which it grows, the this compound causes pulmonary edema leading to a condition sometimes called perilla mint toxicosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CYP4B1 enzyme. The difference in the mechanism of CYP4B1 enzyme action on this compound and on 4-ipomeanol may explain why this compound has a greater ability to induce apoptosis than the positive control drug, 4-ipomeanol .
Temporal Effects in Laboratory Settings
Early studies on this compound focused on the toxicity of this compound in animals; specifically, this compound induces interstitial pneumonia, severe respiratory distress, and death in animals, such as cattle and sheep .
Dosage Effects in Animal Models
This compound, from the essential oil of Perilla frutescens, is a pulmonary edemagenic agent for laboratory animals and livestock, when they take a high amount of P. frutescens .
Metabolic Pathways
This compound is involved in several metabolic pathways. Based on transcriptome data, several genes and transcription factors were predicted to be associated with monoterpenoid biosynthesis, and their expression profiles were positively correlated with variations in this compound abundance, suggesting their potential functions in this compound biosynthesis .
准备方法
合成路线和反应条件
紫苏酮首次合成于 1957 年,由 Matsuura 利用 3-呋喃酰氯和类似 Gilman 试剂的有机镉化合物(由异戊基格氏试剂和氯化镉制成)合成 。 另一种方法涉及 Stille 反应,其中 3-呋喃基有机锡化合物与异己酰氯在四氢呋喃溶剂中反应,以 74% 的产率生成紫苏酮 .
工业生产方法
虽然紫苏酮的具体工业生产方法尚未有详细记载,但上述合成路线可以扩展用于工业应用。特别是 Stille 反应是一种通用的方法,可以适应大规模生产。
化学反应分析
反应类型
紫苏酮会经历多种类型的化学反应,包括:
氧化: 呋喃环可以被环氧化。
还原: 酮官能团可以被还原为醇。
取代: 呋喃环可以发生取代反应。
常用试剂和条件
氧化: 呋喃环的环氧化可以使用过酸或过氧化氢实现。
还原: 酮基的还原可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 呋喃环上的取代反应可以在酸性或碱性条件下使用亲电试剂进行。
主要形成的产物
环氧化: 紫苏酮的环氧衍生物。
还原: 紫苏酮的醇衍生物。
取代: 各种取代的呋喃衍生物。
科学研究应用
紫苏酮在科学研究中有着广泛的应用:
化学: 用作合成各种有机化合物的起始原料。
生物学: 研究其对细胞过程和酶活性的影响。
医药: 研究其潜在的治疗特性,包括抗肿瘤、抗真菌和抗炎活性.
工业: 用于生产香料和调味剂。
相似化合物的比较
类似化合物
异荏苒酮: 另一种存在于紫苏中的化合物,具有类似的化学结构和性质。
荏苒酮: 一种具有类似生物合成途径的同类化合物。
香薄荷酮: 一种具有类似官能团的单萜酮。
独特性
紫苏酮的独特性在于其呋喃环和六碳侧链中带有酮官能团的特定组合。这种结构赋予其独特的化学反应性和生物活性,使其成为各种应用的宝贵化合物。
属性
IUPAC Name |
1-(furan-3-yl)-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHLZMUFIYAEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203828 | |
| Record name | Perilla ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
223.00 to 225.00 °C. @ 760.00 mm Hg | |
| Record name | Perilla ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
553-84-4 | |
| Record name | 1-(3-Furyl)-4-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perilla ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perilla ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perilla ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERILLA KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perilla ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Perilla ketone increases pulmonary microvascular permeability, leading to protein-rich fluid leakage into lung tissues. [, , ] This results in pulmonary edema, compromised gas exchange, and respiratory distress. [, , , ] The exact mechanism of action at the cellular level remains unclear, but evidence suggests direct damage to microvascular endothelial cells and Type I pneumocytes. [, ]
A: this compound exposure leads to an influx of neutrophils into the lungs and increased levels of proinflammatory cytokines. [, ] Histological examinations reveal a marked proliferation of Type II pneumocytes in the lungs of affected animals. []
ANone: this compound (1-(3-furyl)-4-methylpentan-1-one) is a 3-acylfuran. It consists of a furan ring substituted at the 3-position with an isoamyl ketone group.
ANone: The molecular formula of this compound is C10H14O2, and its molecular weight is 166.22 g/mol.
ANone: This specific aspect is not addressed in the provided research papers.
ANone: This aspect is not covered in the provided research papers.
ANone: No computational studies or QSAR models related to this compound are discussed in the provided research papers.
A: Research suggests that bulky substituents on the furan ring can decrease the toxicity of 3-furyl ketones. For example, compounds like 3-furylphenyl ketone, 3-furylphenethyl ketone, and 1-3-furyl-4,4-dimethylpentan-1-one exhibited reduced toxicity compared to this compound in mice. [] This suggests steric hindrance of bioactivation or alternative metabolic pathways might play a role. []
ANone: Information regarding specific formulation strategies or stability studies is not available in the provided research papers.
ANone: The provided research articles do not specifically discuss SHE regulations for this compound.
A: Various animal models, including sheep, mice, hamsters, rabbits, dogs, and pigs, have been utilized to investigate this compound toxicity. [, , , , , ] Sheep models have been particularly valuable in studying this compound-induced pulmonary edema, mimicking aspects of Acute Respiratory Distress Syndrome (ARDS) in humans. [, , ]
A: Yes, in vitro studies using bovine aortic endothelial cells demonstrated that this compound directly increases endothelial cell monolayer permeability, suggesting a direct effect on endothelial cells. []
ANone: Information on resistance or cross-resistance mechanisms related to this compound is not found in the provided research papers.
A: this compound is a potent lung toxin in several animal species, causing acute pulmonary edema, emphysema, and respiratory distress. [, , , , , , ]
ANone: The provided research articles do not discuss drug delivery or targeting strategies for this compound.
ANone: Researchers have employed various techniques for this compound analysis, including:
- High-speed countercurrent chromatography (HSCCC): For preparative separation and purification of this compound from plant material. []
- Gas chromatography-mass spectrometry (GC-MS): Widely used for identification and quantification of this compound in plant extracts and essential oils. [, , , , , , ]
- High-performance liquid chromatography (HPLC): Used to determine this compound concentrations in plant material, particularly to study the variation in content across different parts and growth stages. []
ANone: The provided research papers primarily focus on this compound toxicity in animals and do not offer information regarding its environmental impact or degradation pathways.
ANone: This aspect is not explored in detail in the provided research papers.
ANone: Specific details regarding analytical method validation for this compound are not provided in the research papers.
ANone: The provided research papers do not focus on quality control and assurance measures for this compound.
ANone: The potential immunogenicity of this compound is not discussed in the provided research papers.
ANone: Information on this compound's interactions with drug transporters is not available in the provided research.
A: While some research suggests a potential role for cytochrome P450 enzymes in this compound bioactivation, findings are not conclusive. [, ] For example, in vitro studies with bovine aortic endothelial cells showed that the cytochrome P450 inhibitor ketoconazole did not prevent the permeability-increasing effects of this compound, suggesting alternative mechanisms might be involved. []
ANone: The provided research primarily focuses on this compound toxicity and does not provide specific information regarding its biocompatibility or biodegradability.
ANone: The research papers do not directly compare this compound to alternative compounds or discuss substitutes.
ANone: This aspect is not addressed in the provided research papers.
ANone: The provided research papers do not specifically discuss research infrastructure or resources dedicated to this compound.
A: this compound was identified as a potent lung toxin in the 1970s. Early research linked this compound to atypical interstitial pneumonia in livestock consuming Perilla frutescens. [, ]
ANone: Understanding this compound toxicity contributes to:
- Veterinary medicine: Identifying and managing this compound poisoning in livestock. [, , , ]
- Human health: Assessing potential risks associated with this compound exposure through dietary sources and traditional medicine. []
- Pulmonary research: this compound serves as a valuable tool in animal models for investigating the mechanisms of acute lung injury and pulmonary edema. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
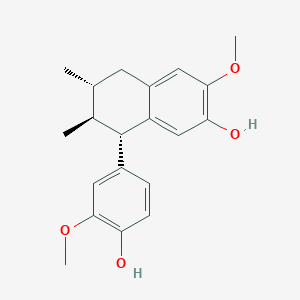
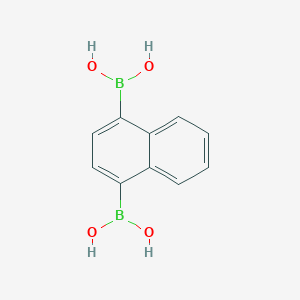





![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)

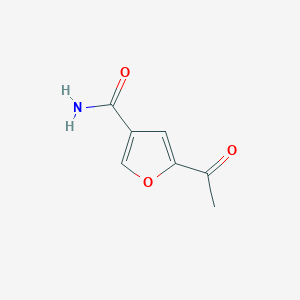
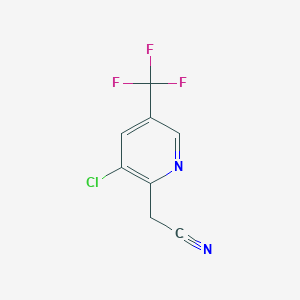
![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
